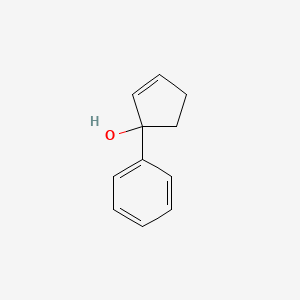
1-Phenyl-2-cyclopenten-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-cyclopenten-1-OL is an organic compound with the molecular formula C11H12O. It is characterized by a phenyl group attached to a cyclopentene ring, which also bears a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-cyclopenten-1-OL can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclopentenone, followed by hydrolysis. This method typically requires anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-cyclopenten-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Phenylcyclopentenone or phenylcyclopentanal.
Reduction: 1-Phenyl-2-cyclopentanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-cyclopenten-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-cyclopenten-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
1-Phenyl-2-cyclopentanol: Similar structure but lacks the double bond in the cyclopentene ring.
2-Cyclopenten-1-OL: Lacks the phenyl group, making it less hydrophobic.
Phenylcyclopentane: Saturated analog with different chemical reactivity.
Uniqueness: 1-Phenyl-2-cyclopenten-1-OL is unique due to the presence of both a phenyl group and a hydroxyl group on a cyclopentene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
56667-10-8 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-phenylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H12O/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-4,6-8,12H,5,9H2 |
InChI Key |
HWHIPJCQHCODCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















